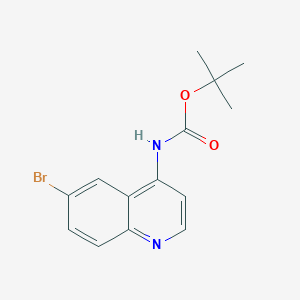

tert-butyl N-(6-bromoquinolin-4-yl)carbamate

Description

Properties

Molecular Formula |

C14H15BrN2O2 |

|---|---|

Molecular Weight |

323.18 g/mol |

IUPAC Name |

tert-butyl N-(6-bromoquinolin-4-yl)carbamate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

PLFIQUWLDYGBMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromoquinolin-4-yl)carbamate typically involves the reaction of 6-bromoquinoline with tert-butyl carbamate. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate. The solvent used is usually 1,4-dioxane, and the reaction is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.

Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic compounds.

Scientific Research Applications

Chemistry: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom and tert-butyl group can also interact with proteins and enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution on Quinoline

- tert-Butyl N-(6-bromo-2-quinolyl)carbamate (CAS: 1312611-18-9) Structure: Bromine at the 2-position of quinoline, carbamate at the same position. Molecular Formula: C₁₄H₁₅BrN₂O₂ (identical to the 4-isomer). Key Differences:

- Biological activity may differ due to variations in binding interactions with target proteins.

Carbamate-Modified Heterocycles

Cyclopentyl and Piperidine Derivatives

- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)

- Structure : Cyclopentane ring with hydroxyl and carbamate groups.

- Key Differences :

- Lacks aromaticity, reducing π-stacking interactions critical for enzyme inhibition.

- Hydroxyl group enhances hydrophilicity (logP ~1.5 vs. ~3.2 for the quinoline derivative) . Applications: Used in peptide mimetics and prodrug synthesis.

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

- Structure : Piperidine ring with methyl and carbamate groups.

- Key Differences :

- Basic nitrogen in piperidine increases solubility in acidic media.

- Methyl group introduces stereochemical complexity, affecting metabolic stability .

Oxazoloquinoline Derivatives

- tert-Butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate (Compound 45) Structure: Oxazole fused to quinoline, with bromine and cyclopropyl groups. Key Differences:

- Oxazole ring increases rigidity and electron-withdrawing effects, altering redox properties.

- Higher molecular weight (MW ≈ 460 g/mol) compared to simpler quinoline carbamates (~320 g/mol) .

Aliphatic Carbamates

- tert-Butyl N-(3-hydroxypropyl)carbamate (CAS: 5086)

- Structure : Linear aliphatic chain with hydroxyl and carbamate groups.

- Key Differences :

- No aromatic system, leading to lower melting points (mp ~60–65°C vs. ~150°C for quinoline derivatives).

- Hydroxyl group facilitates hydrogen bonding, improving aqueous solubility .

- Applications : Common in polymer chemistry and as a protecting group in organic synthesis.

Comparative Data Table

| Compound Name | CAS | Molecular Weight (g/mol) | logP | Solubility (DMSO) | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl N-(6-bromoquinolin-4-yl)carbamate | Not provided | ~323 | ~3.2 | High | Kinase inhibitors, intermediates |

| tert-Butyl N-(6-bromo-2-quinolyl)carbamate | 1312611-18-9 | 323.18 | ~3.0 | Moderate | Synthetic intermediates |

| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | 229.29 | ~1.5 | High | Prodrugs, peptide mimetics |

| tert-Butyl N-(3-hydroxypropyl)carbamate | 5086 | 175.22 | ~0.8 | Very high | Polymer chemistry |

Biological Activity

Tert-butyl N-(6-bromoquinolin-4-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molar Mass : Approximately 323.1851 g/mol

- Functional Groups : Quinoline ring, bromine substituent at the 6-position, and a carbamate group.

The presence of the bromine atom enhances the compound's reactivity, while the carbamate group is known for its role in biological interactions.

This compound interacts with various biological macromolecules, including enzymes and receptors. The specific mechanisms include:

- Binding Interactions : The bromine atom and carbamate group facilitate binding to molecular targets, potentially influencing enzymatic activity or receptor signaling pathways.

- Antimicrobial Activity : Quinoline derivatives are recognized for their antibacterial and antifungal properties. This compound may exhibit similar activities, making it a candidate for further exploration in antimicrobial research.

1. Antimicrobial Properties

Research indicates that compounds containing quinoline structures often display significant antimicrobial effects. This compound is hypothesized to possess similar properties, although specific studies are still needed to quantify its efficacy against various pathogens.

2. Anticancer Potential

Quinoline derivatives are frequently studied for their anticancer activities. The unique structure of this compound suggests potential in inhibiting cancer cell proliferation. Preliminary investigations into related compounds have shown promising results, indicating that this compound may also interfere with cancer cell metabolism or induce apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2-bromothiazol-4-yl)carbamate | C₈H₁₁BrN₂O₂S | Contains thiazole instead of quinoline |

| Tert-butyl (6-bromoquinolin-4-yl)carbamate | C₁₄H₁₅BrN₂O₂ | Similar structure but different bromination position |

| Tert-butyl (8-bromoquinolin-4-yl)carbamate | C₁₄H₁₅BrN₂O₂ | Bromine at position 8; potential different activity |

The differences in bromination positions significantly affect the biological activity profiles of these compounds, highlighting the importance of structural nuances in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(6-bromoquinolin-4-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-bromoquinolin-4-amine with tert-butyl carbamate under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like DMF or THF . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

- Monitoring : TLC or HPLC at 254 nm tracks reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and carbamate linkage (δ ~155–160 ppm for carbonyl) .

- MS : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆BrN₃O₂ ≈ 346.04 Da) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage : Keep in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Handling : Use dry gloves and avoid prolonged exposure to moisture or strong acids/bases, which may degrade the compound .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Employ direct methods in SHELXS or SIR97 for phase determination .

- Refinement : SHELXL refines positional and thermal parameters, with R-factor convergence <5% .

- Validation : Check for outliers in the Cambridge Structural Database (CSD) to confirm bond lengths/angles .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Off-target profiling : Use kinase or GPCR panels to identify unintended interactions .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to observed discrepancies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., Fukui indices) and identify reactive sites (e.g., bromine for Suzuki couplings) .

- Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

- Kinetic analysis : Use Eyring plots to model activation energy barriers for proposed reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.